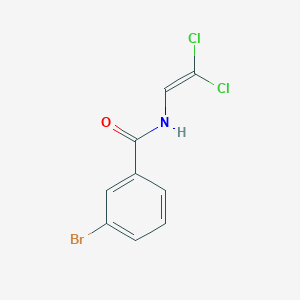

3-bromo-N-(2,2-dichloroethenyl)benzamide

Description

Contextualization within Halogenated Organic Molecules

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are fundamental to modern organic chemistry. ncert.nic.inrsc.org The incorporation of halogens into an organic framework profoundly influences the molecule's physical and chemical properties. rsc.org These compounds are widespread in nature, with examples like the chlorine-containing antibiotic chloramphenicol, used to treat typhoid fever, and the iodine-containing hormone thyroxine. ncert.nic.in

In synthetic chemistry, halogens serve several critical functions. They are excellent leaving groups in nucleophilic substitution and elimination reactions, making them pivotal for the construction of complex molecules. rsc.org Furthermore, their presence on an aromatic ring, as with the bromine atom in 3-bromo-N-(2,2-dichloroethenyl)benzamide, directs the position of incoming electrophiles during electrophilic aromatic substitution reactions. The high electronegativity of halogens also induces polarity, affecting properties such as boiling points, densities, and solubility. ncert.nic.in This class of compounds finds extensive use in industry and daily life as solvents, synthetic intermediates, and active ingredients in pharmaceuticals and agrochemicals. ncert.nic.inrsc.org

Table 1: Properties Conferred by Halogen Atoms in Organic Molecules

| Property/Role | Description | Synthetic Relevance |

|---|---|---|

| Increased Polarity | The electronegativity of halogens creates a dipole moment, increasing intermolecular forces. | Affects solubility, boiling points, and melting points. |

| Leaving Group Ability | Halide ions are often good leaving groups in substitution and elimination reactions. | Essential for introducing other functional groups (e.g., -OH, -NH2, -CN). |

| Directing Group | Halogens on an aromatic ring direct incoming electrophiles to specific positions (ortho, para). | Controls regioselectivity in the synthesis of substituted aromatic compounds. |

| Bioactivity | Halogen atoms can enhance the binding affinity and metabolic stability of drug molecules. | Widely used in medicinal chemistry to modulate pharmacological properties. |

| Increased Density | Bromo, iodo, and polychloro derivatives are typically denser than water. ncert.nic.in | A physical property that can be useful in separation processes. |

Significance of N-(2,2-Dichloroethenyl)amides in Synthetic Chemistry

The N-(2,2-dichloroethenyl)amide moiety is a highly reactive functional group that serves as a valuable precursor for various heterocyclic systems. The two chlorine atoms render the terminal carbon of the double bond electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its utility in constructing more complex molecular architectures.

Research on analogous structures, such as N-(2,2-dichloro-1-cyanoethenyl)amides, demonstrates their capacity to undergo cyclization reactions with nucleophiles. For instance, their reaction with amines like methylamine (B109427) or dimethylamine (B145610) leads to the formation of 5-amino-1,3-oxazole-4-carbonitriles. researchgate.net This transformation highlights the role of the dichloroethenyl group as a synthon for building five-membered heterocyclic rings, which are prevalent in many biologically active compounds. researchgate.netasianpubs.org The reaction proceeds through a sequence of nucleophilic substitution and subsequent intramolecular cyclization. This established reactivity suggests that this compound could be a key intermediate for synthesizing novel oxazole derivatives and other complex heterocyclic structures.

Table 2: Synthetic Utility of the N-(2,2-Dichloroethenyl)amide Moiety

| Reaction Type | Reagent(s) | Product(s) | Significance |

|---|---|---|---|

| Heterocyclization | Aliphatic Amines (e.g., methylamine) | 5-Amino-1,3-oxazoles researchgate.net | Provides a direct route to highly functionalized oxazole rings, which are important pharmacophores. asianpubs.org |

| Heterocyclization | Ethylenediamine Diacetate | Imidazo[1,2-a] researchgate.netbohrium.comdiazepine derivatives researchgate.net | Enables the synthesis of complex, fused heterocyclic systems. |

| Nucleophilic Substitution | Various Nucleophiles | Functionalized Enamides | The dichloroethenyl group can be modified to introduce a range of other functionalities. |

Overview of Benzamide (B126) Derivatives in Chemical Research

The benzamide scaffold is a privileged structure in chemical research, particularly in medicinal chemistry and materials science. walshmedicalmedia.comresearchgate.net As a functional group, the amide bond is exceptionally stable and participates in hydrogen bonding, which allows benzamide derivatives to interact effectively with biological targets such as enzymes and receptors. masterorganicchemistry.com

This structural motif is a cornerstone in drug discovery, with benzamide derivatives exhibiting a vast array of pharmacological activities. walshmedicalmedia.comresearchgate.net These include antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.com Recent studies have also highlighted their role as glucokinase activators for the potential treatment of diabetes. nih.gov The versatility of the benzamide core allows for synthetic modification at the aromatic ring and the amide nitrogen, enabling the fine-tuning of a compound's biological activity. Beyond pharmaceuticals, benzamide derivatives are also finding applications in materials science, for example, in the development of organic polymers and optoelectronic materials. researchgate.net

Table 3: Applications of Benzamide Derivatives in Chemical Research

| Field | Application/Activity | Example(s) |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents researchgate.net | Design of novel enzyme inhibitors. |

| Anti-inflammatory & Analgesic walshmedicalmedia.com | Development of non-steroidal anti-inflammatory drugs. | |

| Antimicrobial & Antifungal Agents researchgate.net | Synthesis of new antibiotics and antifungal compounds. | |

| Antidiabetic Agents nih.gov | Glucokinase activators for diabetes treatment. | |

| Enzyme Inhibitors nih.gov | Targeting enzymes like carbonic anhydrase and acetylcholinesterase. | |

| Materials Science | Organic Polymers researchgate.net | Used as monomers for high-performance polymers. |

| Organic Electronics researchgate.net | Development of materials for organic light-emitting diodes (OLEDs). | |

| Agrochemicals | Pesticides & Herbicides researchgate.net | Active ingredients in crop protection products. |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(2,2-dichloroethenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl2NO/c10-7-3-1-2-6(4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMWWSHTNVXQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC=C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo N 2,2 Dichloroethenyl Benzamide

Established Preparative Routes

The primary method for synthesizing 3-bromo-N-(2,2-dichloroethenyl)benzamide involves a two-step process starting from 3-bromobenzamide (B114348). This route includes the formation of an intermediate alcohol, followed by a reduction and dehydrohalogenation reaction.

Reduction and Dehydrohalogenation Reactions of Precursors

The final step in the established synthesis is the conversion of a stable precursor, N-(2,2,2-trichloro-1-hydroxyethyl)-3-bromobenzamide, into the target molecule. This transformation is a reductive elimination reaction.

The conversion of N-(2,2,2-trichloro-1-hydroxyethyl)-3-bromobenzamide to this compound is a key step that involves the removal of a hydroxyl group and a chlorine atom to form a double bond. This reaction proceeds through a reductive dehydrohalogenation mechanism. The trichloroethyl group is highly susceptible to this type of elimination due to the electron-withdrawing nature of the chlorine atoms.

The combination of zinc dust and acetic acid is a classic reagent system for the reduction of organohalogen compounds. In this specific transformation, zinc acts as the reducing agent, while acetic acid serves as a proton source. The reaction mechanism is believed to involve the formation of an organozinc intermediate on the surface of the zinc metal. The acidic medium facilitates the elimination of the hydroxyl group and a chlorine atom, leading to the formation of the dichloroethenyl group. The use of zinc dust provides a large surface area for the reaction to occur efficiently. researchgate.netorganic-chemistry.org This method is favored for its effectiveness in reducing vicinal dihalides and related compounds to alkenes.

| Reagent | Function |

| Zinc Dust | Reducing Agent |

| Acetic Acid | Proton Source |

Precursor Synthesis: Formation of N-(2,2,2-Trichloro-1-hydroxyethyl)-3-bromobenzamide

The precursor, N-(2,2,2-trichloro-1-hydroxyethyl)-3-bromobenzamide, is synthesized through the condensation of 3-bromobenzamide with chloral (B1216628) (trichloroacetaldehyde) or its hydrate. researchgate.net This reaction is a nucleophilic addition of the amide nitrogen to the carbonyl carbon of chloral. The reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base. The resulting product is a stable, crystalline solid that can be isolated and purified before its use in the subsequent reduction step. This type of condensation is a general method for the preparation of N-(2,2,2-trichloro-1-hydroxyethyl) amides. researchgate.net

| Reactant | Reactant | Product |

| 3-Bromobenzamide | Chloral Hydrate | N-(2,2,2-Trichloro-1-hydroxyethyl)-3-bromobenzamide |

Alternative Synthetic Approaches and Considerations

While the reduction of the chloral-adduct is the established route, other synthetic strategies can be considered for the formation of this compound.

Potential Coupling Reactions Involving 3-Bromobenzoyl Chloride

An alternative approach could involve the direct coupling of 3-bromobenzoyl chloride with a suitable nitrogen-containing nucleophile, such as 2,2-dichloroethenamine, if it were readily available. 3-Bromobenzoyl chloride is a versatile building block in organic synthesis due to the presence of two reactive sites: the acyl chloride and the bromo-substituent. The most common reaction of 3-bromobenzoyl chloride is nucleophilic acyl substitution, where the chloride is displaced by a nucleophile to form amides, esters, or other carboxylic acid derivatives. This reactivity makes it a prime candidate for forming the amide bond in the target molecule. However, the stability and availability of 2,2-dichloroethenamine would be a significant challenge in this approach.

| Reactant | Potential Nucleophile | Reaction Type |

| 3-Bromobenzoyl Chloride | 2,2-Dichloroethenamine | Nucleophilic Acyl Substitution |

Amidation Reactions with Dichloroethenyl Amines (Hypothetical)

A prospective synthetic pathway to this compound involves the nucleophilic attack of a dichloroethenyl amine species on an activated carboxylic acid derivative of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride. The reaction of acid halides with amines is a fundamental and widely used method for amide bond formation due to the high reactivity of the acyl chloride.

The key components for this hypothetical synthesis would be:

Acylating Agent: 3-Bromobenzoyl chloride

Amine: A suitable 2,2-dichloroethenyl amine precursor. The direct use of 2,2-dichloroethenylamine is challenging due to its potential instability. A more viable strategy would involve the in situ formation of the corresponding nucleophile or the use of a protected amine equivalent.

The proposed reaction is analogous to the Schotten-Baumann reaction, typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.

Reaction Scheme (Hypothetical):

Figure 1: Hypothetical synthesis of this compound via acylation of a dichloroethenyl amine.

In this proposed pathway, 3-bromobenzoyl chloride would be dissolved in an appropriate aprotic solvent. The dichloroethenyl amine, potentially generated in situ or used as a stable salt, would then be introduced along with an acid scavenger, such as triethylamine (B128534) or pyridine. The reaction mixture would likely be stirred at a controlled temperature to facilitate the formation of the target amide.

Optimization of Reaction Conditions and Yields

The optimization of any synthetic protocol is crucial for maximizing product yield and purity while ensuring procedural efficiency and safety. For the hypothetical synthesis of this compound, several key parameters would need to be systematically investigated. These include the choice of solvent, base, reaction temperature, and stoichiometry of reactants. The progress of such optimization studies is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A systematic approach to optimizing the reaction conditions could involve varying one parameter at a time while keeping others constant. The following data tables illustrate a hypothetical optimization study for this synthesis.

Table 1: Effect of Solvent on Reaction Yield

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 4 | 65 |

| 2 | Tetrahydrofuran (B95107) | 25 | 4 | 72 |

| 3 | Acetonitrile | 25 | 4 | 68 |

| 4 | Toluene | 25 | 4 | 55 |

Based on these hypothetical results, tetrahydrofuran (THF) appears to be the most suitable solvent, providing the highest yield under the initial screening conditions.

Table 2: Effect of Base on Reaction Yield

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | THF | 25 | 4 | 72 |

| 2 | Pyridine | THF | 25 | 4 | 68 |

| 3 | Diisopropylethylamine | THF | 25 | 4 | 75 |

| 4 | Potassium Carbonate | THF | 25 | 4 | 45 |

The use of a sterically hindered organic base like diisopropylethylamine (DIPEA) could potentially lead to a cleaner reaction and a slightly higher yield by minimizing side reactions.

Table 3: Effect of Temperature on Reaction Yield

| Entry | Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |

| 1 | 0 | THF | DIPEA | 6 | 65 |

| 2 | 25 (Room Temp.) | THF | DIPEA | 4 | 75 |

| 3 | 50 | THF | DIPEA | 2 | 78 |

| 4 | 80 (Reflux) | THF | DIPEA | 1.5 | 70 (with impurities) |

Further optimization would involve adjusting the molar ratios of the reactants and the base, as well as the reaction time, to fine-tune the conditions for optimal performance on a larger scale. For instance, using a slight excess of the acyl chloride or the amine could be explored to ensure the complete consumption of the limiting reagent. The purification of the final product would likely involve aqueous work-up to remove the base hydrochloride salt, followed by recrystallization or column chromatography to obtain highly pure this compound.

Chemical Reactivity and Transformations of 3 Bromo N 2,2 Dichloroethenyl Benzamide

Reactivity of the 2,2-Dichloroethenyl Moiety

The electron-deficient double bond of the 2,2-dichloroethenyl group, substituted with two chlorine atoms, is susceptible to reactions that can alter its structure and functionality.

The 2,2-dichloroethenyl group is an electrophilic center, prone to attack by nucleophiles. While direct studies on 3-bromo-N-(2,2-dichloroethenyl)benzamide are not prevalent, the reactivity of analogous N-(2,2-dichloro-1-cyanoethenyl)amides provides significant insight. In these related systems, reaction with amines such as methylamine (B109427) or dimethylamine (B145610) leads to nucleophilic substitution of the chlorine atoms, followed by an intramolecular cyclization involving the amide nitrogen. This cascade reaction results in the formation of substituted 5-amino-1,3-oxazole derivatives.

This suggests that this compound would likely react with various nucleophiles (e.g., amines, alkoxides, thiolates) at the dichloroethenyl carbon atoms. The reaction could proceed through an addition-elimination mechanism, leading to the substitution of one or both chlorine atoms. Subsequent interaction with the adjacent amide functionality could facilitate cyclization reactions, yielding various heterocyclic products.

| Nucleophile | Potential Reaction Type | Expected Intermediate/Product |

|---|---|---|

| Primary/Secondary Amines | Nucleophilic Substitution / Cyclization | Substituted Oxazoles or other N-heterocycles |

| Alkoxides (e.g., NaOR) | Nucleophilic Substitution | N-(2-alkoxy-2-chloroethenyl)benzamide |

| Thiolates (e.g., NaSR) | Nucleophilic Substitution | N-(2-chloro-2-(alkylthio)ethenyl)benzamide |

The presence of hydrogen and halogen atoms on adjacent carbons in a molecule creates the potential for elimination reactions, typically facilitated by a base, to form a double or triple bond. byjus.comchemicalnote.com In the case of the 2,2-dichloroethenyl group, treatment with a strong, non-nucleophilic base could potentially induce the elimination of hydrogen chloride (HCl). This dehydrohalogenation would result in the formation of a highly reactive 2-chloroalkyne intermediate. chemicalnote.com

Such reactions are generally classified as E1 (unimolecular elimination) or E2 (bimolecular elimination), depending on the reaction conditions and substrate structure. byjus.comyoutube.com The E2 mechanism is a one-step process where the base removes a proton at the same time the leaving group departs. chemicalnote.com The E1 mechanism involves a two-step process beginning with the formation of a carbocation intermediate. masterorganicchemistry.com Given the vinylic nature of the substrate, an E2-like pathway is more probable under strong basic conditions.

| Reagent | Mechanism | Potential Product |

|---|---|---|

| Strong Base (e.g., KOH, NaNH₂) | Dehydrohalogenation (E2-type) | 3-bromo-N-(2-chloroethynyl)benzamide |

Reactivity of the Benzamide (B126) Functional Group

The amide bond is known for its stability, but it can undergo transformations under specific, often forcing, reaction conditions.

The benzamide group in the target molecule can be subjected to several key transformations, primarily hydrolysis and reduction.

Hydrolysis: Amides can be hydrolyzed to their parent carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.combyjus.com

Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by proton transfer and elimination of the amine portion, which is protonated to form an ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. byjus.comchemistrysteps.com This forms a tetrahedral intermediate which then collapses, eliminating the amine's conjugate base. A final acid-base reaction between the carboxylic acid and the strongly basic amine conjugate base drives the reaction to completion, yielding a carboxylate salt. youtube.comchemistrysteps.com For N-vinylamides specifically, basic hydrolysis has been shown to be effective, with complete conversion of amide to amine groups achievable. bilkent.edu.trcolab.wsresearchgate.net

Reduction: The amide functional group can be reduced to an amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgchemistrysteps.com The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), transforming the secondary amide into a secondary amine. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which converts it into a good leaving group. A second hydride transfer results in the final amine product. chemistrysteps.com Catalytic hydrogenation can also achieve this reduction, though it often requires high pressures and temperatures. wikipedia.org

| Reaction | Reagents & Conditions | Products |

|---|---|---|

| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | 3-Bromobenzoic acid + 2,2-Dichloroethenamine (unstable, likely hydrolyzes further) |

| Base Hydrolysis | OH⁻ (e.g., aq. NaOH), Heat | Sodium 3-bromobenzoate + 2,2-Dichloroethenamine (unstable, likely hydrolyzes further) |

| Reduction | 1) LiAlH₄ in THF; 2) H₂O | (3-Bromobenzyl)(2,2-dichloroethenyl)amine |

Reactivity of the Aromatic Bromo Substituent

The bromine atom attached to the benzene (B151609) ring is a versatile functional group, primarily serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds at the C-3 position of the aromatic ring.

The 3-bromo position on the benzamide is well-suited for participating in various cross-coupling reactions, which are fundamental in modern organic synthesis for creating complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon single bond between the aromatic ring and another organic group by coupling the aryl bromide with an organoboron compound (typically a boronic acid or ester). wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. organic-chemistry.org The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzamide, forming a palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the bromide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, creating an arylalkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, this cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. libretexts.org

Copper Cycle: The copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. wikipedia.org

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex. libretexts.org

Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product, regenerating the Pd(0) catalyst. libretexts.org Copper-free versions of this reaction have also been developed to avoid the potential for alkyne homocoupling. wikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Styrenyl derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Arylalkyne derivative |

Structural Elucidation Methodologies for 3 Bromo N 2,2 Dichloroethenyl Benzamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

While specific experimental NMR data for 3-bromo-N-(2,2-dichloroethenyl)benzamide is not publicly available in comprehensive research databases, the expected spectral features can be predicted based on its constituent parts. A ¹H NMR spectrum would be anticipated to show distinct signals corresponding to the protons on the aromatic ring and the vinyl group. The protons on the brominated benzene (B151609) ring would exhibit characteristic splitting patterns and chemical shifts influenced by the positions of the bromine atom and the amide substituent. The vinyl proton would also present a unique signal, with its chemical shift and any potential couplings providing insight into its electronic environment.

Similarly, a ¹³C NMR spectrum would be expected to display a series of peaks corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide group would typically appear at the downfield end of the spectrum. The carbons of the aromatic ring would show distinct signals based on their substitution pattern, and the two carbons of the dichloroethenyl group would also have characteristic chemical shifts.

A hypothetical representation of expected NMR data is presented below:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| Vinylic CH | 6.0 - 7.5 | 110 - 130 |

| Amide NH | 8.0 - 10.0 | - |

| Carbonyl C | - | 160 - 175 |

Note: The table above is a generalized prediction and actual experimental values may vary.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with a molecular formula of C₉H₆BrCl₂NO, elemental analysis would be employed to quantify the mass percentages of carbon, hydrogen, nitrogen, bromine, and chlorine.

The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements. Experimental results from elemental analysis are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's elemental makeup and purity.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 36.66 |

| Hydrogen (H) | 2.05 |

| Bromine (Br) | 27.08 |

| Chlorine (Cl) | 24.03 |

| Nitrogen (N) | 4.75 |

| Oxygen (O) | 5.42 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of this compound, this method provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, with the relative intensities of these peaks reflecting the natural abundance of the isotopes.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. The molecule would be expected to break apart in a predictable manner upon ionization, with the resulting fragment ions providing evidence for the presence of the benzoyl and dichloroethenyl moieties.

| Ion | Expected m/z | Significance |

| [M]⁺ | 293/295/297 | Molecular ion peak cluster |

| [M-Cl]⁺ | 258/260/262 | Loss of a chlorine atom |

| [M-Br]⁺ | 214/216 | Loss of a bromine atom |

| [C₇H₄BrO]⁺ | 183/185 | 3-Bromobenzoyl cation |

Note: The m/z values are approximated and the presence of isotopes will result in multiple peaks for each fragment.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected absorptions include a strong band for the C=O (carbonyl) stretching of the amide group, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would be observed as a band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching of the aromatic ring and the vinyl group would be seen in the 1450-1600 cm⁻¹ region. The presence of the C-Br and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum (below 1000 cm⁻¹).

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Amide) | 1650 - 1680 |

| C=C Stretch (Aromatic & Vinylic) | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Applications As a Synthetic Building Block and Intermediate

Utilization in the Construction of Complex Organic Scaffolds

The N-(2,2-dichloroethenyl)amide functionality serves as a masked precursor to various heterocyclic systems. While specific examples involving 3-bromo-N-(2,2-dichloroethenyl)benzamide are not extensively documented in publicly available research, the reactivity of analogous N-(2,2-dichloro-1-cyanoethenyl)amides provides insight into its potential. For instance, reactions of such compounds with amines have been shown to yield 5-amino-1,3-oxazole-4-carbonitriles. This suggests that this compound could similarly react with nucleophiles to form a variety of heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

The general synthetic utility of related N-(dihaloalkenyl) compounds in the formation of heterocycles is a well-established principle in organic chemistry. These transformations often proceed through initial nucleophilic attack on the vinyl carbon, followed by cyclization and elimination steps. The presence of the 3-bromo substituent on the benzamide (B126) ring would be retained during such transformations, offering a handle for subsequent modifications.

Table 1: Representative Examples of Heterocycle Synthesis from N-(Dihaloalkenyl) Precursors This table presents analogous reactions to illustrate the potential of the N-(2,2-dichloroethenyl)amide moiety in heterocyclic synthesis.

| Starting Material | Reagent | Product |

| N-(2,2-dichloro-1-cyanoethenyl) prop-2-enamide | Methylamine (B109427) | 5-(methylamino)-1,3-oxazole -4-carbonitrile |

| N-(2,2-dichloro-1-cyanoethenyl) butanamide | Dimethylamine (B145610) | 5-(dimethylamino)-1,3-oxazole -4-carbonitrile |

Role in the Synthesis of N-Alkynyl Amides via Dehydrohalogenation

A key transformation of the N-(2,2-dichloroethenyl) group is its conversion into an N-alkynyl (ynamide) functionality through dehydrohalogenation. This reaction typically involves treatment with a strong base to eliminate two molecules of hydrogen chloride. N-alkynyl amides are highly valuable intermediates in organic synthesis, participating in a wide array of reactions including cycloadditions, transition-metal-catalyzed cross-couplings, and rearrangements to form diverse molecular frameworks.

The dehydrohalogenation of N-(α,β-dihaloethenyl) compounds is a classical and effective method for the preparation of N-alkynyl derivatives. The resulting 3-bromo-N-(ethynyl)benzamide would be a bifunctional building block, poised for further diversification at both the alkyne and the aryl bromide positions.

Table 2: General Dehydrohalogenation for the Synthesis of N-Alkynyl Amides This table illustrates the general transformation of N-alkenyl halides to N-alkynyl amides.

| Substrate Type | Base | Product Type |

| N-(α,β-dichloroethenyl)amide | Strong Base (e.g., NaNH2, LDA) | N-ethynyl amide |

| N-(α,β-dibromoethyl)carbazole | Strong Base | N-ethynylcarbazole |

Precursor for Further Functionalization through the Halogenated Vinyl and Aryl Moieties

The presence of both a dichlorovinyl group and an aryl bromide in this compound allows for a rich and varied derivatization chemistry. The aryl bromide is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The reaction of the aryl bromide with boronic acids or esters in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the 3-position of the benzamide ring. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: The palladium- and copper-cocatalyzed reaction with terminal alkynes would install an alkynyl substituent at the bromine-bearing carbon. This provides a direct route to arylethynyl benzamide derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for the synthesis of N-aryl benzamide derivatives.

These cross-coupling reactions can be performed selectively, often leaving the dichlorovinyl group intact for subsequent transformations. This orthogonality allows for a modular and highly versatile approach to the synthesis of complex molecules.

Table 3: Potential Cross-Coupling Reactions on the Aryl Bromide Moiety This table outlines the expected products from standard cross-coupling reactions on the 3-bromophenyl group, based on well-established methodologies.

| Reaction Type | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | 3-Aryl-N-(2,2-dichloroethenyl)benzamide |

| Sonogashira | Terminal alkyne (R-C≡CH) | 3-(Alkynyl)-N-(2,2-dichloroethenyl)benzamide |

| Buchwald-Hartwig | Amine (R2NH) | 3-(Amino)-N-(2,2-dichloroethenyl)benzamide |

This compound emerges as a synthetic intermediate with considerable potential. Its dual reactive sites—the dichlorovinyl amide and the aryl bromide—can be manipulated through a variety of established and predictable chemical transformations. From the construction of heterocyclic rings and the synthesis of versatile N-alkynyl amides to a wide range of palladium-catalyzed cross-coupling reactions, this compound offers chemists a powerful tool for the efficient assembly of complex and functionally diverse organic molecules. Further exploration of its reactivity is warranted to fully unlock its synthetic capabilities.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-(2,2-dichloroethenyl)benzamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Bromination: Introduce the bromine substituent at the 3-position of benzamide via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) .

Dichloroethenyl Coupling: React the brominated benzamide with 2,2-dichloroethenylamine using a coupling agent (e.g., EDC/HOBt) in dichloromethane (DCM) or THF under inert conditions. Catalytic bases like DIPEA improve amide bond formation .

Optimization:

- Solvent Choice: THF enhances solubility of intermediates, while DCM reduces side reactions.

- Temperature: Maintain 0–5°C during coupling to minimize decomposition.

- Purity Monitoring: Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry and amide bond formation. For example:

- Aromatic protons appear as multiplets at δ 7.2–8.1 ppm.

- Dichloroethenyl protons resonate as a singlet (~δ 6.3 ppm) .

- Mass Spectrometry (ESI-MS): Verify molecular weight ([M+H]⁺ expected at m/z 349.5 for C₉H₆BrCl₂NO). Fragmentation patterns confirm the dichloroethenyl group .

- X-ray Crystallography: Resolve bond angles and crystal packing (e.g., monoclinic system, space group P21/n) for absolute configuration validation .

Q. What biological assays are appropriate for evaluating the antimicrobial potential of this compound?

Methodological Answer:

- Microbroth Dilution (MIC): Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth. Serial dilutions (0.5–128 µg/mL) incubated at 37°C for 18–24 hours .

- Cytotoxicity Screening: Use MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity (IC₅₀ values <10 µM suggest therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the functional group contributions of this compound?

Methodological Answer:

- Variation of Substituents:

- Replace bromine with Cl/F to assess halogen effects on bioactivity.

- Modify the dichloroethenyl group to difluoroethenyl or vinyl to study electronic impacts .

- Assay Design: Compare IC₅₀ values across analogs in enzyme inhibition (e.g., kinase assays) or microbial growth inhibition.

- Computational Modeling: Perform DFT calculations (Gaussian 09) to correlate Hammett σ values with activity trends .

Q. What analytical strategies resolve contradictions in reported crystallographic data for halogenated benzamide derivatives?

Methodological Answer:

- Disorder Analysis: Use single-crystal X-ray diffraction (SCXRD) to identify positional disorder, as seen in polymorphic forms (e.g., centrosymmetric C2/c vs. noncentrosymmetric P21 space groups) .

- Thermal Analysis: DSC/TGA can detect polymorph transitions (e.g., endothermic peaks at 150–160°C indicate Form I/Form II coexistence) .

- Synchrotron Validation: High-resolution data (λ = 0.7 Å) improves electron density maps for ambiguous regions .

Q. What methodologies identify the molecular targets of this compound in biochemical pathways?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize candidate proteins (e.g., kinases) on a CM5 chip to measure binding affinity (KD values) .

- Chemical Proteomics: Use clickable probes (alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS to identify interacting proteins .

- Molecular Docking (AutoDock Vina): Screen against PDB structures (e.g., 3ERT for estrogen receptors) to predict binding modes and key residues (e.g., hydrogen bonds with Arg394) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.